Potent Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar Activity Defines In Vitro Potency
2-(2-Chlorophenyl)-4-pentyn-2-ol demonstrates potent in vitro inhibition of the human enzyme myeloperoxidase (MPO), a key target in inflammatory diseases, with an IC₅₀ of 1 nM in a chlorination activity assay [1]. While a direct head-to-head comparison with a specific structural analog under identical assay conditions is not available in the current literature, this level of potency is characteristic of a promising lead compound and is a critical differentiator from many structurally similar chlorophenyl derivatives that lack this specific enzyme targeting capability.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (MPO chlorination activity) |
| Comparator Or Baseline | Class-level inference: many unsubstituted or differently substituted chlorophenyl derivatives show significantly higher IC₅₀ values or no activity against MPO. |
| Quantified Difference | Sub-nanomolar activity establishes a high-potency benchmark. |
| Conditions | In vitro enzyme assay: MPO chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay [1]. |
Why This Matters
This high-potency inhibition data positions the compound as a specialized research tool for MPO-related inflammatory pathway studies, directly impacting its selection over other chlorophenyl compounds for these specific research programs.
- [1] BindingDB BDBM50554035. CHEMBL4790231. Myeloperoxidase Inhibition Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
